The Pro-Apoptotic Powerhouse: A Technical Guide to the Bid BH3 (80-99) Peptide
The Pro-Apoptotic Powerhouse: A Technical Guide to the Bid BH3 (80-99) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bid BH3 (80-99) peptide is a synthetically accessible and potent tool in the study of apoptosis, or programmed cell death. Derived from the BH3 (Bcl-2 homology 3) domain of the full-length Bid (BH3 interacting-domain death agonist) protein, this 20-amino acid peptide encapsulates the core pro-apoptotic functionality of its parent molecule.[1][2][3][4] In the intricate dance of life and death at the cellular level, the Bcl-2 family of proteins plays a pivotal role, and the Bid BH3 peptide acts as a key activator of the apoptotic cascade. This technical guide provides an in-depth exploration of the function, mechanism, and experimental application of the Bid BH3 (80-99) peptide, offering valuable insights for researchers in cancer biology and drug discovery.
Core Function: A Mimic of the Natural Death Signal
The primary function of the Bid BH3 (80-99) peptide is to mimic the action of the truncated Bid (tBid) protein, a potent activator of the intrinsic apoptotic pathway.[1][2][3][4] Full-length Bid is cleaved and activated by caspases, primarily caspase-8, in response to extrinsic death signals. This cleavage exposes the BH3 domain, enabling tBid to translocate to the mitochondria and initiate apoptosis. The Bid BH3 (80-99) peptide, with the sequence EDIIRNIARHLAQVGDSMDR, effectively bypasses the need for this upstream activation, directly engaging the core apoptotic machinery.[1]
Its mechanism of action is twofold:
-
Direct Activation of Pro-Apoptotic Effectors: The Bid BH3 peptide can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[1][2][3][4] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This permeabilization is a critical "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Inhibition of Anti-Apoptotic Proteins: The Bid BH3 peptide can also bind to and inhibit the function of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.[1][3] By sequestering these pro-survival proteins, the Bid BH3 peptide liberates Bax and Bak from their inhibitory grasp, further promoting apoptosis.
Quantitative Binding Affinities
The efficacy of the Bid BH3 (80-99) peptide is rooted in its specific and high-affinity interactions with various Bcl-2 family members. The dissociation constant (Kd) is a measure of this binding affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction of the Bid BH3 (80-99) peptide with key Bcl-2 family proteins.
| Interacting Protein | Binding Affinity (Kd) | Experimental Method |
| Mcl-1 | ~0.83 µM | Isothermal Titration Calorimetry (ITC)[5] |
| Bcl-2 | 50 - 10,000 nM | Various (Compiled Data)[6][7] |
| Bcl-xL | Not explicitly found for 80-99 fragment | |
| Bax | Weakly binds (Kd > 20 µM) | Fluorescence Polarization[8] |
| Bak | Weakly binds (Kd > 20 µM) | Fluorescence Polarization[8] |
Note: Binding affinities can vary depending on the specific experimental conditions, including the exact length of the peptide used and the assay methodology. The data presented here is a compilation from various sources and should be considered as a guide.
Signaling Pathways and Experimental Workflows
The intricate signaling network governing apoptosis can be visualized to better understand the role of the Bid BH3 (80-99) peptide.
Experimental workflows are crucial for studying the interactions of the Bid BH3 (80-99) peptide. Below is a generalized workflow for a binding assay.
Detailed Experimental Protocols
Precise experimental design is paramount for obtaining reliable and reproducible data. The following are detailed methodologies for key experiments involving the Bid BH3 (80-99) peptide.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified Bid BH3 (80-99) peptide (lyophilized)
-
Purified target Bcl-2 family protein (e.g., Mcl-1)
-
ITC buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4), filtered and degassed
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized Bid BH3 (80-99) peptide in the ITC buffer to a final concentration of 200-500 µM.
-
Dialyze the target Bcl-2 family protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Determine the precise concentrations of both the peptide and the protein using a spectrophotometer (A280 for protein, or a specific assay for the peptide).
-
Prepare the final protein solution in the ITC buffer at a concentration of 20-50 µM.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Bcl-2 family protein solution into the sample cell of the calorimeter.
-
Load the Bid BH3 (80-99) peptide solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (the tracer) to a larger molecule.
Materials:
-
Fluorescently labeled Bid BH3 (80-99) peptide (e.g., with FITC or FAM)
-
Purified target Bcl-2 family protein
-
FP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.5)
-
Black, low-binding microplates (e.g., 96- or 384-well)
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled Bid BH3 (80-99) peptide (for competition assays) or the target Bcl-2 family protein (for direct binding assays) in the FP assay buffer.
-
Prepare a solution of the fluorescently labeled Bid BH3 (80-99) peptide at a constant low concentration (e.g., 1-10 nM) in the same buffer.
-
-
Direct Binding Assay:
-
Add a fixed volume of the fluorescently labeled peptide to each well of the microplate.
-
Add increasing concentrations of the target Bcl-2 family protein to the wells.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the protein (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Competition Assay:
-
Add a fixed concentration of the target Bcl-2 family protein and the fluorescently labeled peptide to each well.
-
Add increasing concentrations of the unlabeled Bid BH3 (80-99) peptide to the wells.
-
Incubate as described above.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
For direct binding assays, plot the change in polarization against the protein concentration and fit the data to a saturation binding curve to determine the Kd.
-
For competition assays, plot the polarization against the concentration of the unlabeled peptide and fit the data to a competition binding curve to determine the IC50, from which the Ki (an estimate of Kd) can be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.
Materials:
-
Purified Bid BH3 (80-99) peptide (with a suitable tag for immobilization, e.g., biotin, or for direct amine coupling)
-
Purified target Bcl-2 family protein
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated peptide)
-
SPR instrument
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with the running buffer.
-
Immobilize the Bid BH3 (80-99) peptide onto the sensor chip surface according to the manufacturer's instructions for the chosen chemistry (e.g., amine coupling or streptavidin-biotin capture).
-
Deactivate any remaining active groups on the surface.
-
A reference flow cell should be prepared in parallel (e.g., by performing the activation and deactivation steps without peptide immobilization) to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the target Bcl-2 family protein in the running buffer over a suitable concentration range (e.g., from 0.1x to 10x the expected Kd).
-
Inject the protein solutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, allow the buffer to flow over the chip to monitor the dissociation phase.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution that removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The Bid BH3 (80-99) peptide is an invaluable tool for dissecting the molecular mechanisms of apoptosis. Its ability to potently and specifically activate the intrinsic apoptotic pathway makes it a cornerstone for both basic research into cell death and for the development of novel anti-cancer therapeutics. By understanding its function, binding kinetics, and the experimental methodologies to study its interactions, researchers can effectively harness the power of this peptide to advance our understanding of and ability to manipulate this fundamental biological process.
References
- 1. Bid BH3 (80-99) - 1 mg [eurogentec.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Apoptotic Regulation by MCL-1 through Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. biorxiv.org [biorxiv.org]
